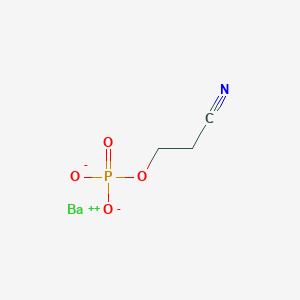

Phosphate de 2-cyanoéthyle de baryum

Vue d'ensemble

Description

Barium 2-cyanoethyl phosphate is an organometallic compound with the chemical formula NCCH2CH2OPO3Ba · xH2OThis compound is primarily used as a phosphorylating agent and has applications in various fields, including chemistry, biology, and industry .

Applications De Recherche Scientifique

Pharmaceutical Development

Barium 2-cyanoethyl phosphate is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its role as a phosphorylating agent is crucial in the development of drugs targeting neurological disorders.

Key Applications:

- Synthesis of Nucleotides: It facilitates the formation of nucleotides essential for DNA and RNA synthesis.

- Drug Delivery Systems: Research indicates its potential in forming stable complexes with biomolecules, enhancing drug delivery efficiency.

Biochemical Research

In biochemical studies, Barium 2-cyanoethyl phosphate is utilized for its ability to modify biomolecules through phosphorylation.

Key Applications:

- Enzyme Activity Studies: It is employed in assays to investigate enzyme kinetics and protein interactions.

- NMR Spectroscopy: The compound aids in the structural characterization of substrates bound to enzyme active sites.

Material Science

The compound's application extends into material science, where it contributes to the development of advanced materials.

Key Applications:

- Coatings and Polymers: Barium 2-cyanoethyl phosphate enhances mechanical and thermal properties of materials.

- Thin Film Deposition: It is used in producing thin films for electronics and photovoltaic applications.

Agricultural Chemistry

In agriculture, Barium 2-cyanoethyl phosphate plays a vital role in developing agrochemicals.

Key Applications:

- Fertilizers and Pesticides: The compound improves crop yield and pest resistance.

- Soil Health Studies: It is utilized to understand phosphorus behavior in soil systems, aiding in sustainable agricultural practices.

Environmental Studies

Researchers leverage Barium 2-cyanoethyl phosphate for its utility in environmental monitoring and remediation efforts.

Key Applications:

- Phosphorus Compound Behavior: The compound assists in studying the fate of phosphorus compounds in aquatic systems.

- Remediation Techniques: It helps develop strategies for mitigating phosphorus pollution in water bodies.

Data Tables

| Compound | Unique Features | Common Uses |

|---|---|---|

| Barium Bromide | Halide salt with different reactivity | Photography, electronics |

| Barium Hydroxide | Strong base | Chemical synthesis |

| Barium Acetate | Soluble salt | Organic synthesis |

| Barium 2-Cyanoethyl Phosphate | Effective phosphorylating agent | Pharmaceutical synthesis |

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry demonstrated that Barium 2-cyanoethyl phosphate significantly improved the yield of nucleotide synthesis when used as a phosphorylating agent. The results showed enhanced bioactivity against specific neurological targets, indicating its potential as a drug candidate for treating neurodegenerative diseases.

Case Study 2: Environmental Impact

Research conducted by environmental scientists highlighted the role of Barium 2-cyanoethyl phosphate in tracking phosphorus levels in agricultural runoff. The study found that using this compound helped develop more effective strategies for managing nutrient pollution, leading to improved water quality in affected regions.

Mécanisme D'action

Target of Action

Barium 2-Cyanoethyl Phosphate is primarily used as a phosphorylating agent . Its primary targets are molecules that require phosphorylation, a process where a phosphate group is added to a molecule, often a protein. This can change the function of the target molecule, often activating or deactivating it, and is a common method of regulating biological processes.

Mode of Action

The compound interacts with its targets by donating a phosphate group . This is facilitated by the presence of the cyanoethyl group, which acts as a leaving group, allowing the phosphate to bind to the target molecule. The result is a phosphorylated product, which can have different properties and functions compared to the original molecule.

Biochemical Pathways

The exact biochemical pathways affected by Barium 2-Cyanoethyl Phosphate can vary depending on the specific target molecule. It has been used in the chemical synthesis of 3′- and 5′-monophosphate derivatives of o 6 -alkyl-2′-deoxyguanosine . This suggests that it may play a role in pathways involving DNA or RNA processing, as these molecules are key components of these nucleic acids.

Result of Action

The molecular and cellular effects of Barium 2-Cyanoethyl Phosphate’s action depend on the specific target molecule. By adding a phosphate group, it can significantly alter the target’s function. For example, in the case of proteins, phosphorylation can activate or deactivate the protein, changing its role in cellular processes .

Action Environment

The action, efficacy, and stability of Barium 2-Cyanoethyl Phosphate can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its ability to interact with target molecules . Additionally, temperature and presence of other ions or molecules can also impact its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Barium 2-cyanoethyl phosphate can be synthesized through the reaction of 2-cyanoethyl phosphate with barium acetate. The reaction typically occurs in an aqueous medium, and the product is obtained as a hydrate. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of barium 2-cyanoethyl phosphate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

Barium 2-cyanoethyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form barium phosphate and 2-cyanoethanol

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, using an amine would yield a substituted amine derivative.

Hydrolysis: The major products are barium phosphate and 2-cyanoethanol

Comparaison Avec Des Composés Similaires

Similar Compounds

- Barium bromide

- Barium iodide

- Barium hydroxide

- Barium acetate

Uniqueness

Barium 2-cyanoethyl phosphate is unique due to its specific structure, which allows it to act as an effective phosphorylating agent. Unlike other barium compounds, it has a cyanoethyl group that provides additional reactivity and versatility in chemical synthesis .

Activité Biologique

Barium 2-cyanoethyl phosphate (Ba-CEP) is a barium salt of cyanoethyl phosphate, which has garnered attention due to its potential biological activities. This compound is primarily studied for its implications in biochemical pathways and its interactions with various biological systems. This article reviews the current understanding of Ba-CEP's biological activity, including synthesis, mechanisms of action, and relevant case studies.

Barium 2-cyanoethyl phosphate is represented by the chemical formula . It is synthesized through the reaction of cyanoethyl phosphate with barium salts. The synthesis typically involves methods such as the use of dicyclohexylcarbodiimide (DCC) coupling, which activates the phosphate group for nucleophilic attack by the barium cation .

Biological Activity

Mechanisms of Action

- Enzyme Interaction : Ba-CEP has been shown to interact with various enzymes, potentially acting as a substrate or inhibitor. Notably, it may influence enzymes involved in metabolic pathways, such as acetyl-CoA transferases, which are crucial for energy metabolism .

- Cellular Effects : Studies indicate that Ba-CEP can affect cellular processes such as proliferation and apoptosis. Its role in modulating signaling pathways related to cell growth and differentiation is an area of ongoing research .

- Toxicological Profile : While barium compounds are generally known for their toxicity at high concentrations, Ba-CEP's specific toxicological effects require careful evaluation. It has been classified under various hazard categories due to its acute toxicity upon ingestion or inhalation .

Table 1: Summary of Biological Activities of Barium 2-Cyanoethyl Phosphate

Notable Research Findings

- Enzyme Inhibition Studies : A study demonstrated that Ba-CEP could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent or a biochemical tool for studying enzyme kinetics .

- Cytotoxic Effects : In vitro studies have shown that Ba-CEP exhibits cytotoxic effects on several cancer cell lines, indicating its potential utility in cancer therapy .

- Toxicological Assessments : Research conducted by the World Health Organization highlighted the need for comprehensive evaluations of barium compounds due to their toxicological profiles, emphasizing the importance of understanding Ba-CEP's safety and environmental impact .

Propriétés

Numéro CAS |

5015-38-3 |

|---|---|

Formule moléculaire |

C3H6BaNO4P |

Poids moléculaire |

288.38 g/mol |

Nom IUPAC |

barium(2+);2-cyanoethyl phosphate |

InChI |

InChI=1S/C3H6NO4P.Ba/c4-2-1-3-8-9(5,6)7;/h1,3H2,(H2,5,6,7); |

Clé InChI |

JVBZVUCARVJMSX-UHFFFAOYSA-N |

SMILES |

C(COP(=O)([O-])[O-])C#N.[Ba+2] |

SMILES canonique |

C(COP(=O)(O)O)C#N.[Ba] |

Key on ui other cas no. |

5015-38-3 |

Pictogrammes |

Irritant |

Synonymes |

Barium 2-Cyanoethyl Phosphate; Barium β-Cyanoethyl Phosphate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.